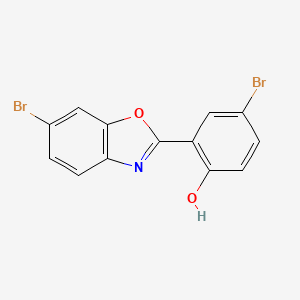![molecular formula C13H12N4O B14192802 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile CAS No. 920512-04-5](/img/structure/B14192802.png)
6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile is a complex organic compound that features both aromatic and heterocyclic elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-3-hydroxybenzaldehyde with 3-aminopyridine-3-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s aromatic and heterocyclic structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
3-Aminopyridine-3-carbonitrile: Another precursor used in the synthesis.
6-Amino-4-hydroxyquinoline: A structurally similar compound with different functional groups.
Uniqueness
6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial fields.
Propriétés
Numéro CAS |
920512-04-5 |
|---|---|
Formule moléculaire |
C13H12N4O |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
6-[(4-amino-3-hydroxyphenyl)methylamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H12N4O/c14-6-10-2-4-13(17-8-10)16-7-9-1-3-11(15)12(18)5-9/h1-5,8,18H,7,15H2,(H,16,17) |
Clé InChI |
FPGNBHDFGNCEDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CNC2=NC=C(C=C2)C#N)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene](/img/structure/B14192721.png)

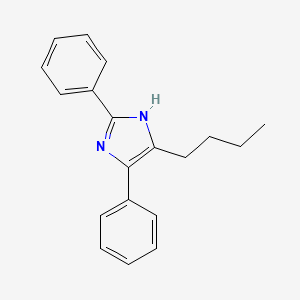
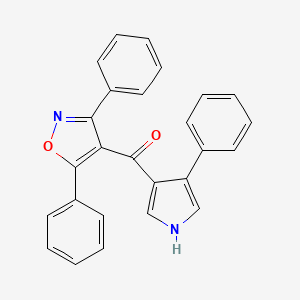
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14192752.png)

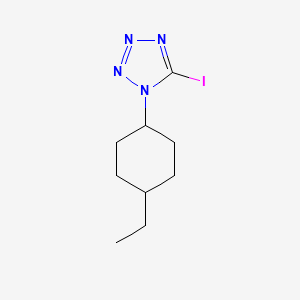
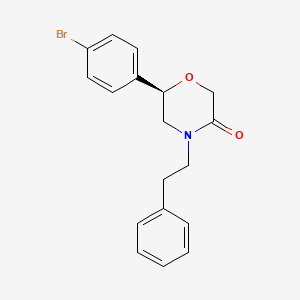
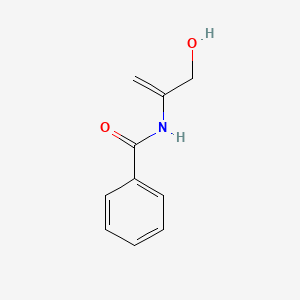
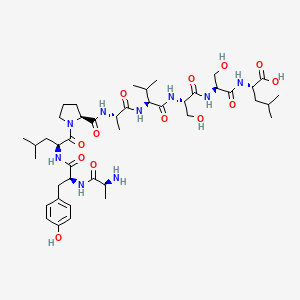
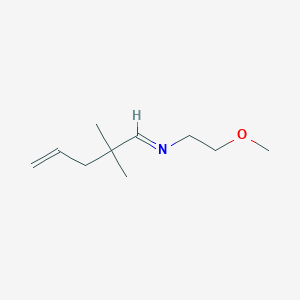
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester](/img/structure/B14192783.png)
![3-[3-(4-Fluorophenyl)acryloyl]-1,3-oxazolidin-2-one](/img/structure/B14192790.png)
